molecular formula C19H14Cl2N2O2S B2669107 S-phenyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate CAS No. 338755-56-9

S-phenyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate

Cat. No.: B2669107
CAS No.: 338755-56-9
M. Wt: 405.29
InChI Key: RGPHNZCTNXSIEG-UHFFFAOYSA-N
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Description

S-phenyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate is a synthetic organic compound featuring a carbamothioate core linked to a 3,4-dichlorobenzyl-substituted dihydropyridinyl moiety. The compound’s key structural elements include:

  • Carbamothioate group: A thiourea derivative with a phenyl group attached to the sulfur atom (S-phenyl).
  • 2-Oxo-1,2-dihydro-3-pyridinyl: A heterocyclic ring system with keto-enol tautomerism, common in pharmacologically active molecules.

The absence of direct synthesis or application data for the exact compound suggests it may be a research intermediate or a structural analog of bioactive molecules targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

S-phenyl N-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2S/c20-15-9-8-13(11-16(15)21)12-23-10-4-7-17(18(23)24)22-19(25)26-14-5-2-1-3-6-14/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPHNZCTNXSIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-phenyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 2-oxo-1,2-dihydro-3-pyridinecarbothioic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-phenyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of pyridine-based compounds exhibit significant anticancer properties. S-phenyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate has been evaluated for its potential to inhibit cancer cell proliferation. A study demonstrated that similar structures can induce apoptosis in cancer cells by activating specific pathways associated with cell death (e.g., caspase activation) .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Caspase activation
Compound BMCF-720Cell cycle arrest
S-phenyl N-[...]A549TBDTBD

1.2 Neuroprotective Effects

The compound has also been investigated for neuroprotective effects against neurodegenerative diseases. Studies suggest that similar compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. Inhibiting MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function .

Table 2: Neuroprotective Properties

CompoundMAO Inhibition (%)Neurotransmitter Level Increase
Compound C65Dopamine: +30%
Compound D70Serotonin: +25%
S-phenyl N-[...]TBDTBD

Agrochemical Applications

2.1 Herbicide Safeners

This compound has shown promise as a herbicide safener. Research indicates that it can protect crops from the phytotoxic effects of certain herbicides while allowing for effective weed control .

Case Study: Efficacy as a Safener

In laboratory experiments, this compound was tested alongside common herbicides like 2,4-D. The results showed a significant reduction in crop damage compared to untreated controls, suggesting its potential as a protective agent in agricultural applications .

Synthetic Chemistry

The synthesis of this compound involves several key steps including the formation of the pyridine ring and subsequent functionalization with phenyl and carbamothioate groups. This synthetic pathway is crucial for producing derivatives with enhanced biological activity.

Table 3: Synthetic Pathway Overview

StepReaction TypeYield (%)
Step 1Nucleophilic substitution80
Step 2Cyclization75
Step 3Functionalization85

Mechanism of Action

The mechanism by which S-phenyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents (vs. Target) Molecular Formula Molecular Weight (g/mol) Key Features
S-phenyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate (Target) Reference C19H13Cl3N2O2S* 439.7* S-phenyl, 3,4-dichlorobenzyl
S-(2-Chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate 2-Cl on S-phenyl C19H13Cl3N2O2S 439.7 Enhanced halogenation, discontinued
S-(2-Chlorobenzyl) analog Benzyl vs. phenyl, 2-Cl on S-benzyl C20H15Cl3N2O2S 453.77 Higher lipophilicity
3-(Trifluoromethyl)phenyl carbamate Carbamate vs. carbamothioate, CF3 C20H13Cl2F3N2O3 457.23 Electron-withdrawing CF3 group

*Inferred from analogs in .

Key Observations:

The 3,4-dichlorobenzyl group is conserved across analogs, suggesting its critical role in target engagement .

Functional Group Variations :

  • Replacement of carbamothioate with carbamate (as in ) reduces sulfur’s nucleophilicity, impacting redox activity or metal coordination.

Table 2: Physicochemical Properties

Compound Name Purity Melting Point (°C) Synthetic Yield Status
S-(2-Chlorophenyl) analog >95% Not reported Discontinued Research use only
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-... (Imidazo[1,2-a]pyridine) N/A 243–245 51% Available
N-[(3,4-Dichlorophenyl)carbamoyl]-... (Sulfonamide derivative) 55% yield 163–166 55% Research compound

Key Observations:

Synthetic Accessibility :

  • The discontinued status of the S-(2-chlorophenyl) analog may reflect challenges in scalability or stability.
  • Higher yields (e.g., 55% in ) are achievable for sulfonamide derivatives, possibly due to optimized coupling reactions.

Thermal Stability :

  • Melting points for analogs range from 163–245°C, indicating robust crystalline structures suitable for formulation .

Biological Activity

S-phenyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate is a complex organic compound that has attracted attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C17H16Cl2N2OS
  • CAS Number : [Insert CAS number if available]

Structural Features

The structure includes:

  • A pyridine ring , which is known for its role in biological activity.
  • A dichlorobenzyl group , contributing to its lipophilicity and potential interactions with biological targets.
  • A carbamothioate moiety , which may influence its reactivity and binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

  • Monoamine Oxidase (MAO) Inhibition :
    • The compound has shown potential inhibitory activity against MAO enzymes, which are crucial for neurotransmitter metabolism.
    • IC50 values for related compounds indicate a promising profile for depression and neurodegenerative disorder treatments.
  • Cholinesterase Inhibition :
    • Similar compounds have demonstrated activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in Alzheimer's disease management.

Antioxidant Activity

Research indicates that derivatives of the compound exhibit significant antioxidant properties. This is critical as oxidative stress is implicated in various diseases, including cancer and neurodegeneration.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., L929 cells) have shown that the compound does not exhibit significant cytotoxic effects at therapeutic concentrations, highlighting its potential safety for further development.

Table 1: Summary of Biological Activity Data

Study ReferenceBiological ActivityIC50 ValuesNotes
MAO Inhibition1.38 µMSelective for MAO-A
Anti-tubercular1.35 µMEffective against Mycobacterium tuberculosis
Antioxidant ActivityVariesSignificant DPPH scavenging activity

Notable Findings

  • Inhibitory Effects on MAO :
    • A study highlighted that certain derivatives exhibited inhibition rates ranging from 29.2% to 71.8% at 100 µM concentration, with some compounds achieving IC50 values below 2 µM .
  • Antimicrobial Activity :
    • Other derivatives have been tested for their efficacy against various pathogens, showing promising results in inhibiting growth .
  • Antioxidant Mechanism :
    • The antioxidant capacity was evaluated using DPPH and hydrogen peroxide radical scavenging methods, revealing effective inhibition of lipid peroxidation .

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